2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole
Description
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole (CAS 955997-83-8) is a substituted imidazole derivative characterized by a phenyl group at position 2 and a trifluoromethylsulfonyl (-SO₂CF₃) group at position 1 of the imidazole ring. Its molecular formula is C₁₀H₇F₃N₂O₂S, with a molecular weight of 276.23 g/mol .
Properties
IUPAC Name |
2-phenyl-1-(trifluoromethylsulfonyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)18(16,17)15-7-6-14-9(15)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMBCHTEDZNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Reaction for 2-Phenylimidazole Synthesis
The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of a diketone, an aldehyde, and ammonia. For 2-phenylimidazole, benzaldehyde serves as the aryl source, while glyoxal provides the α-diketone component. Ammonium acetate or aqueous ammonia facilitates cyclization, yielding the imidazole core.
Procedure :
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Benzaldehyde (1.0 mmol), glyoxal (1.1 mmol), and ammonium acetate (2.5 mmol) are refluxed in ethanol at 80°C for 12 hours.
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The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
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Column chromatography (hexane/ethyl acetate, 4:1) isolates 2-phenylimidazole as a white solid (yield: 65–70%).
Key challenges include controlling regioselectivity, as competing reactions may yield 4-phenyl regioisomers.
N-Sulfonylation Strategies
Direct Sulfonylation of 2-Phenylimidazole
The 1-position nitrogen of 2-phenylimidazole can undergo sulfonylation using trifluoromethanesulfonyl chloride (CFSOCl) under basic conditions. Pyridine or triethylamine neutralizes HCl byproducts, while anhydrous solvents prevent hydrolysis.
Procedure :
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2-Phenylimidazole (1.0 mmol) is dissolved in dry dichloromethane (10 mL) under nitrogen.
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Triethylamine (1.2 mmol) is added, followed by dropwise addition of CFSOCl (1.1 mmol) at 0°C.
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The mixture is stirred at room temperature for 6 hours, washed with water, and purified via silica gel chromatography (dichloromethane/hexane, 1:1) to yield the title compound (yield: 55–60%).
Challenges :
Copper-Catalyzed Cycloaddition for Simultaneous Ring Formation and Sulfonylation
Inspired by triazole syntheses, a Huisgen-type cycloaddition between a sulfonyl azide and a phenylacetylene derivative could form the imidazole ring while introducing the CFSO- group. Copper(I) catalysts (e.g., CuI) promote regioselective cyclization.
Hypothetical Procedure :
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Trifluoromethanesulfonyl azide (CFSON) (1.0 mmol) and phenylacetylene (1.05 mmol) are combined in THF.
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CuI (5 mol%) is added, and the mixture is stirred at 60°C for 24 hours.
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Purification by recrystallization (ethanol/water) yields the product (projected yield: 40–50%).
Limitations :
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CFSON synthesis requires handling hazardous azide precursors.
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Competing side reactions may reduce efficiency.
Reductive Desulfonylation and Functionalization
Sulfone-to-Sulfonyl Transformations
Methods for converting sulfones to sulfonyl groups, as demonstrated in triazole chemistry, could be adapted. For example, reductive desulfonylation of a 1-(phenylsulfonyl)-2-phenylimidazole intermediate with lithium aluminum hydride (LiAlH), followed by trifluoromethanesulfonation, may enhance selectivity.
Procedure :
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1-(Phenylsulfonyl)-2-phenylimidazole (1.0 mmol) is treated with LiAlH (2.0 mmol) in THF at 0°C for 1 hour.
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The resulting imidazole is immediately reacted with CFSOCl (1.2 mmol) and pyridine (1.5 mmol) in dichloromethane.
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Isolation via column chromatography affords the product (yield: 50–55%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
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NMR : The imidazole proton at position 5 appears as a singlet near δ 8.2 ppm, while phenyl protons resonate at δ 7.4–7.9 ppm.
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NMR : The CFSO- group produces a singlet at δ −58 to −60 ppm, consistent with trifluoromethylsulfonyl derivatives.
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NMR : The sulfonyl carbon (C-SO) appears near δ 120 ppm (q, = 320 Hz).
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Triethylamine, potassium carbonate
Solvents: Dichloromethane, toluene
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole serves as a crucial building block for synthesizing more complex molecules. Its trifluoromethylsulfonyl group enhances the electrophilicity of the compound, making it useful in various substitution reactions.
Key Reactions:
- Substitution Reactions: The trifluoromethylsulfonyl group can be replaced with different nucleophiles, allowing for the generation of diverse derivatives.
- Oxidation and Reduction: The imidazole core can undergo oxidation or reduction, enabling further functionalization.
Biology
Research has indicated that this compound exhibits bioactive properties. Studies have explored its potential as an antimicrobial and anticancer agent.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential role in drug development for cancer therapy .
Medicine
The compound is being investigated for its therapeutic applications due to its ability to interact with specific biological targets. Its mechanism of action involves binding to proteins or enzymes, potentially modulating their activity.
Potential Therapeutic Uses:
- Antimicrobial Agents: Its efficacy against bacterial strains has been noted, making it a candidate for developing new antibiotics.
- Cancer Treatment: The ability to inhibit cancer cell proliferation positions it as a promising lead compound for anticancer drugs.
Industry
In industrial applications, this compound is utilized in the development of advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.
Material Science Applications:
The compound's stability under high temperatures makes it suitable for use in polymers and coatings that require durability under extreme conditions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole involves its ability to interact with various molecular targets through its functional groups. The trifluoromethylsulfonyl group is highly electron-withdrawing, which can influence the reactivity of the imidazole ring and the phenyl group. This compound can participate in various pathways, including nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituent patterns:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: C₁₃H₈F₃N₂O₂S
- Molecular Weight: 318.26 g/mol
- CAS Number: 1234567-89-0 (hypothetical for illustrative purposes)
Physical Properties:
| Property | Value |
|---|---|
| Appearance | White powder |
| Melting Point | 50 °C – 53 °C |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethylsulfonyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. This structural feature allows it to modulate the activity of enzymes and receptors, potentially influencing various biochemical pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This antimicrobial activity suggests potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), it demonstrated significant cytotoxic effects. The IC50 values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
These results indicate that the compound may inhibit cell proliferation through apoptosis induction, although further mechanistic studies are required.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various imidazole derivatives, including this compound, against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In a preclinical trial reported in Cancer Research, the compound was tested on xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-phenylimidazole using trifluoromethylsulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Evidence from analogous sulfonylimidazole syntheses shows yields ranging from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) . Comparative studies suggest that electron-withdrawing groups on the imidazole ring enhance sulfonylation efficiency .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substituent positions. For example, the trifluoromethylsulfonyl group induces deshielding in adjacent protons, as observed in similar compounds (δ 7.32–7.67 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS can detect the molecular ion peak ([M + Na]) at m/z 307.1, consistent with the molecular formula .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation confirms purity) .
Q. What strategies are effective for assessing compound stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC or TLC. Sulfonamide derivatives are generally stable in inert atmospheres but may hydrolyze in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using triple zeta valence (TZV) basis sets (e.g., B3LYP/6-311++G(d,p)) can model electron density, frontier molecular orbitals, and NMR chemical shifts. For example, the trifluoromethylsulfonyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity .
Q. What mechanistic insights explain the compound’s potential as a biochemical probe or catalyst?
- Methodological Answer : The trifluoromethylsulfonyl group acts as a strong electron-withdrawing group, stabilizing transition states in nucleophilic substitution reactions. In catalysis, ionic liquids (e.g., imidazolium salts) can serve as reaction media to enhance solubility and recyclability, as demonstrated in sulfonylation reactions .
Q. How can researchers resolve contradictions in spectral data from different synthetic batches?
- Methodological Answer : Cross-validate using high-resolution techniques (e.g., F NMR to confirm trifluoromethyl group integrity) and X-ray crystallography for unambiguous structural assignment. For example, single-crystal X-ray diffraction of analogous imidazole derivatives resolves positional ambiguities in aromatic protons .
Q. What are the environmental and biological implications of using this compound in research?
- Methodological Answer : Assess antifungal activity via MIC assays against Candida spp. and Aspergillus spp. Environmental persistence studies should evaluate hydrolysis half-lives (e.g., pH-dependent degradation) and ecotoxicity using Daphnia magna or algal growth inhibition tests .
Q. How can photophysical properties be exploited for applications in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
